molecular formula C24H29N5O2 B1193445 PYSOCA Substrate-1

PYSOCA Substrate-1

Cat. No. B1193445
M. Wt: 419.53
InChI Key: XRDCTVBYPFNFSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PYSOCA Substrate-1 is a BBB-permeable substrate of pyrilamine-sensitive proton-coupled organic cation antiporter (PYSOCA) which acts as a selective class I HDAC inhibitor.

Scientific Research Applications

Blood-Brain Barrier Transport and HDAC Inhibition

PYSOCA Substrate-1, as a derivative of pyrilamine, has been identified as a selective class I histone deacetylase (HDAC) inhibitor. A study by Hiranaka et al. (2018) found that introducing a pyrilamine moiety to benzamide type HDAC inhibitors maintains selective class I HDAC inhibitory activity while increasing blood-brain barrier permeability. This research suggests that PYSOCA Substrate-1, as a pyrilamine derivative, can be used for developing HDAC inhibitors with increased permeability to the brain (Hiranaka et al., 2018).

Chromogenic Substrate for Enzyme Analysis

In a different application, a study by Richards et al. (1990) demonstrated the use of a substrate similar to PYSOCA Substrate-1 as a chromogenic substrate for HIV-1 proteinase. This substrate was effective for spectrophotometric assays and helped characterize the proteinase in terms of pH dependence, ionic strength dependence, and response to competitive inhibitors (Richards et al., 1990).

Enzyme Kinetics and Bio-Electrochemical Applications

Furthermore, studies on enzyme kinetics and bio-electrochemical applications have also been conducted. For instance, Lu and Yeung (2007) explored enzyme kinetics using a microanalytical method involving enzyme immobilization on substrates for in situ detection of products, which could be relevant for PYSOCA Substrate-1 applications (Lu & Yeung, 2007).

properties

Product Name

PYSOCA Substrate-1

Molecular Formula

C24H29N5O2

Molecular Weight

419.53

IUPAC Name

N-(2-Aminophenyl)-6-((2-(dimethylamino)ethyl)(4-methoxybenzyl)amino)nicotinamide

InChI

InChI=1S/C24H29N5O2/c1-28(2)14-15-29(17-18-8-11-20(31-3)12-9-18)23-13-10-19(16-26-23)24(30)27-22-7-5-4-6-21(22)25/h4-13,16H,14-15,17,25H2,1-3H3,(H,27,30)

InChI Key

XRDCTVBYPFNFSI-UHFFFAOYSA-N

SMILES

O=C(NC1=CC=CC=C1N)C2=CN=C(N(CCN(C)C)CC3=CC=C(OC)C=C3)C=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

PYSOCA Substrate-1;  PYSOCA Substrate 1;  PYSOCA Substrate1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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